1-(PHENYLMETHYL) 3-(3-CARBOXYCYCLOBUTYL)-1-AZETIDINECARBOXYLATE
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Overview
Description
1-(PHENYLMETHYL) 3-(3-CARBOXYCYCLOBUTYL)-1-AZETIDINECARBOXYLATE is a complex organic compound that features a cyclobutane ring fused with an azetidine ring The benzyloxycarbonyl group is attached to the azetidine ring, making it a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(PHENYLMETHYL) 3-(3-CARBOXYCYCLOBUTYL)-1-AZETIDINECARBOXYLATE typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclobutane Ring: The cyclobutane ring can be introduced via cycloaddition reactions.
Attachment of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(PHENYLMETHYL) 3-(3-CARBOXYCYCLOBUTYL)-1-AZETIDINECARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound’s unique structure makes it valuable for the development of new synthetic methodologies.
Biological Studies: It can be used to study the interactions of small molecules with biological targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(PHENYLMETHYL) 3-(3-CARBOXYCYCLOBUTYL)-1-AZETIDINECARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to interact selectively with specific sites. The cyclobutane and azetidine rings provide rigidity and unique spatial orientation, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}cyclobutane-1-carboxylic acid
- 1-[(Benzyloxy)carbonyl]-3-oxoazetidine
- 1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid
Uniqueness
1-(PHENYLMETHYL) 3-(3-CARBOXYCYCLOBUTYL)-1-AZETIDINECARBOXYLATE is unique due to the presence of both a cyclobutane ring and an azetidine ring, along with the benzyloxycarbonyl group. This combination of structural features provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-(1-phenylmethoxycarbonylazetidin-3-yl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-15(19)13-6-12(7-13)14-8-17(9-14)16(20)21-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XADNEGWGBOVQLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)C2CN(C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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